molecular formula C11H14N2O2 B13755243 Indole-4,7-diol, 3-(2-aminopropyl)- CAS No. 55206-17-2

Indole-4,7-diol, 3-(2-aminopropyl)-

Cat. No.: B13755243
CAS No.: 55206-17-2
M. Wt: 206.24 g/mol
InChI Key: KWJHDFUOWZGKHO-UHFFFAOYSA-N
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Description

Indole-4,7-diol, 3-(2-aminopropyl)- is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-4,7-diol, 3-(2-aminopropyl)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indole core .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of water as a solvent, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Indole-4,7-diol, 3-(2-aminopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

Indole-4,7-diol, 3-(2-aminopropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indole-4,7-diol, 3-(2-aminopropyl)- involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulate enzyme activities, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-4,7-diol, 3-(2-aminopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55206-17-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indole-4,7-diol

InChI

InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2

InChI Key

KWJHDFUOWZGKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CN2)CCCN)O

Origin of Product

United States

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